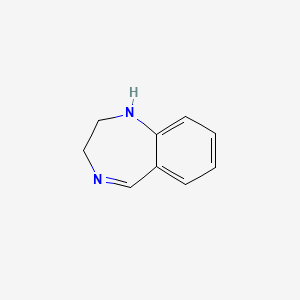

2,3-Dihydro-1H-1,4-benzodiazepine

Description

Structure

3D Structure

Properties

CAS No. |

5945-91-5 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2,3-dihydro-1H-1,4-benzodiazepine |

InChI |

InChI=1S/C9H10N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,7,11H,5-6H2 |

InChI Key |

NSGCECVNIHAAIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Contextualization Within Benzodiazepine Chemistry and Ring Systems

The 2,3-Dihydro-1H-1,4-benzodiazepine structure is a bicyclic heteroaromatic system. It features a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. What distinguishes it from the more widely known 1,3-dihydro-2H-1,4-benzodiazepin-2-ones (the classic benzodiazepine (B76468) drugs) is the absence of the carbonyl group at the 2-position and the saturation at the 2 and 3 positions of the diazepine ring. nih.gov This structural modification, while seemingly subtle, profoundly influences the molecule's three-dimensional conformation and chemical reactivity.

The seven-membered diazepine ring can adopt various conformations, such as boat and chair forms, which can be influenced by the nature and position of substituents. scispace.com The presence of two nitrogen atoms at positions 1 and 4 provides multiple sites for chemical modification, including alkylation, acylation, and the formation of N-oxides. acs.org Early research in the 1960s already began to explore the preparation and reactions of this compound 4-oxides, demonstrating the foundational interest in the reactivity of this ring system. acs.orgacs.org

The synthesis of this ring system can be achieved through various strategies, often involving the cyclization of appropriately substituted ortho-phenylenediamines or 2-aminobenzylamines with suitable three-carbon synthons. researchgate.netvdoc.pub For instance, a one-pot ruthenium-catalyzed reaction of 2-aminobenzyl alcohols and 1,2-amino alcohols can yield 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines through a series of borrowing hydrogen cycles. researchgate.net

Significance As a Privileged Chemical Scaffold in Heterocyclic Chemistry

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme. The 2,3-Dihydro-1H-1,4-benzodiazepine core is widely recognized as such a scaffold. researchgate.net Its conformational flexibility and the ability to introduce a wide array of substituents at various positions allow for the creation of large and diverse chemical libraries.

This synthetic tractability enables researchers to systematically explore the structure-activity relationships of its derivatives. The benzene (B151609) ring can be substituted with various electron-withdrawing or electron-donating groups, while the nitrogen atoms and the saturated carbon positions of the diazepine (B8756704) ring offer further points for diversification. gpatindia.comprepchem.com This versatility has made the this compound scaffold a valuable tool for the discovery of novel bioactive molecules. researchgate.net The synthesis of derivatives with additional fused heterocyclic rings has also been an area of significant investigation, further expanding the chemical space accessible from this core structure. scispace.com

Overview of Academic Research Trajectories

Established Synthetic Pathways

Traditional methods for the synthesis of the this compound nucleus have been well-documented and primarily involve cyclocondensation and ring-closing reactions. These pathways have been instrumental in the development of a vast library of benzodiazepine (B76468) derivatives.

Cyclocondensation Reactions of Diamines with Carbonyl Compounds

One of the most common and direct methods for synthesizing the 1,5-benzodiazepine ring system is the cyclocondensation reaction between o-phenylenediamines and various carbonyl compounds, such as ketones and α,β-unsaturated carbonyl compounds. rsc.orgnih.gov This reaction is typically acid-catalyzed and proceeds through the formation of imine and enamine intermediates, followed by intramolecular cyclization. researchgate.netjocpr.com The versatility of this method allows for the synthesis of a wide range of substituted benzodiazepines by varying the diamine and carbonyl starting materials. jocpr.com For instance, the reaction of o-phenylenediamine (B120857) with acetone (B3395972) yields 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. rsc.orgsemanticscholar.org This approach is foundational and has been adapted using various catalysts to improve yields and reaction conditions. nih.gov

A plausible mechanism for the acid-catalyzed condensation of o-phenylenediamine with ketones involves the initial formation of a Schiff base (imine) between one of the amino groups of the diamine and the carbonyl group of the ketone. This is followed by tautomerization to an enamine, which then undergoes an intramolecular cyclization by the attack of the second amino group onto the imine carbon. Subsequent dehydration leads to the formation of the seven-membered benzodiazepine ring. researchgate.net

Ring-Closing Reactions (e.g., from 2-(2-A-ethyl lower alkylamino) benzophenone (B1666685) derivatives)

An alternative established pathway to 2,3-dihydro-1H-1,4-benzodiazepines involves intramolecular ring-closing reactions. A notable example is the cyclization of 2-(2-A-ethyl lower alkylamino) benzophenone derivatives, where 'A' represents a suitable leaving group. google.com The synthesis of 1,4-benzodiazepine-4-oxides can be achieved by treating these benzophenone derivatives with hydroxylamine (B1172632) hydrochloride. google.comgoogle.com These 4-oxide derivatives serve as crucial intermediates that can be subsequently deoxygenated to yield the pharmacologically active 2,3-dihydro-1H-1,4-benzodiazepines. google.com

Another approach involves the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by a copper(I) iodide/N,N-dimethylglycine system. mdpi.comnih.govresearchgate.net This reaction proceeds under mild conditions to form azetidine-fused 1,4-benzodiazepine (B1214927) compounds. mdpi.comnih.govresearchgate.net These fused systems can then undergo ring-opening reactions to produce a variety of functionalized 1,4-benzodiazepine derivatives. mdpi.comnih.govresearchgate.net Palladium-catalyzed reactions, such as the intramolecular Buchwald-Hartwig N-arylation, have also been extensively used for the synthesis of 1,4-benzodiazepines. mdpi.com

Catalytic and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of benzodiazepines. This has led to the exploration of various catalytic systems and green chemistry protocols.

Lewis Acid Catalysis (e.g., Anhydrous Stannous Chloride, Scandium(III) Triflate, Ytterbium Triflate, Gallium(III) Triflate, Silver Nitrate)

Lewis acids have emerged as powerful catalysts for promoting the cyclocondensation reaction between diamines and carbonyl compounds. They enhance the electrophilicity of the carbonyl carbon, thereby facilitating the reaction under milder conditions and often with higher yields.

Anhydrous Stannous Chloride (SnCl₂): Anhydrous stannous chloride has been reported as an inexpensive and efficient catalyst for the one-pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepine derivatives. researchgate.netjocpr.com The reaction, typically carried out under solvent-free conditions at elevated temperatures (80-100°C), proceeds rapidly (40-60 minutes) and affords moderate to good yields of the desired products. researchgate.netjocpr.com The proposed mechanism involves an intramolecular imine-enamine cyclization promoted by the stannous chloride. researchgate.netjocpr.com

Scandium(III) Triflate (Sc(OTf)₃): Scandium(III) triflate is a highly effective and reusable Lewis acid catalyst for the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamines and ketones. researchgate.netrsc.orgresearchgate.net This catalyst is known for its water stability and can be used in low catalytic amounts. rsc.orgresearchgate.net The reactions can be performed under solvent-free conditions, offering a rapid and high-yielding route to these compounds. researchgate.net The strong catalytic activity of Sc(OTf)₃ is attributed to the high Lewis acidity of the Sc³⁺ ion. rsc.orgresearchgate.net

Ytterbium(III) Triflate (Yb(OTf)₃): Ytterbium(III) triflate has also been successfully employed as a catalyst for the synthesis of 1,5-benzodiazepine derivatives, showcasing the utility of rare-earth metal triflates in this transformation. nih.gov

Gallium(III) Triflate (Ga(OTf)₃): Gallium(III) triflate is another efficient and sustainable Lewis acid catalyst used in the synthesis of 1,5-benzodiazepines and 1,5-benzothiazepines. nih.govacs.orgnih.gov It is water-tolerant and can be used in low catalyst loadings to drive the condensation reactions selectively and efficiently. acs.orgnih.gov

Silver Nitrate (B79036) (AgNO₃): Silver nitrate has been reported as a mild and efficient catalyst for the condensation of o-phenylenediamine with ketones under solvent-free conditions at room temperature. rsc.orgresearchgate.net This method offers fast reaction rates, good to excellent yields, and a simple work-up procedure. rsc.org

Table 1: Comparison of Lewis Acid Catalysts in Benzodiazepine Synthesis

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Anhydrous Stannous Chloride | Solvent-free, 80-100°C | Inexpensive, fast reactions, good yields. researchgate.netjocpr.com |

| Scandium(III) Triflate | Solvent-free | High yielding, reusable, water-stable. researchgate.netrsc.orgresearchgate.net |

| Ytterbium(III) Triflate | Not specified | Effective catalyst. nih.gov |

| Gallium(III) Triflate | Low catalyst loading | Water-tolerant, selective, efficient. acs.orgnih.gov |

Heterogeneous Catalysis (e.g., Treated Natural Zeolite)

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification.

Treated Natural Zeolite: Natural zeolites, after appropriate treatment, have been demonstrated to be effective heterogeneous catalysts for the synthesis of 1,5-benzodiazepines. semanticscholar.orgbcrec.iddoaj.orgresearchgate.net For example, the cyclocondensation of 1,2-phenylenediamine and acetone has been successfully carried out using a treated natural zeolite catalyst under solvent-free conditions at 50°C. semanticscholar.orgbcrec.iddoaj.orgresearchgate.net This method provides good yields (e.g., 73% for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine) and the catalyst can be recovered and reused multiple times without a significant loss of activity. semanticscholar.orgbcrec.iddoaj.orgresearchgate.net Other zeolite-based catalysts like HY zeolite and H-MCM-22 have also been utilized, highlighting the versatility of these materials in promoting benzodiazepine synthesis. nih.govacs.orgacs.org

Table 2: Performance of Treated Natural Zeolite in the Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

| Catalyst Loading (wt/wt) | Yield (%) |

|---|---|

| 15% | - |

| 30% | 73% semanticscholar.orgbcrec.iddoaj.org |

| 45% | - |

| 60% | - |

Data for other catalyst loadings were part of the study but specific yield percentages are not provided in the search results.

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste, lowers costs, and simplifies the experimental procedure. Many of the modern catalytic methods for benzodiazepine synthesis have been successfully adapted to solvent-free protocols.

The use of catalysts like anhydrous stannous chloride, silver nitrate, and various zeolites allows for the efficient synthesis of 2,3-dihydro-1H-1,5-benzodiazepines by simply grinding or heating the reactants with a catalytic amount of the solid catalyst. researchgate.netjocpr.comrsc.orgacs.orgacs.org These solvent-free methods are not only environmentally benign but also often lead to shorter reaction times and higher yields compared to their solvent-based counterparts. researchgate.netjocpr.comrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including this compound and its derivatives. This method offers several advantages over conventional heating, such as significantly reduced reaction times, improved yields, and often milder reaction conditions. The use of microwave irradiation can facilitate reactions by promoting efficient heat transfer directly to the reactants, leading to faster and more uniform heating.

A notable application of microwave-assisted synthesis is in the condensation reaction between o-phenylenediamine and various carbonyl compounds. For instance, the reaction of o-phenylenediamine with α,β-unsaturated ketones (chalcones) to form 1,5-benzodiazepines can be significantly accelerated using microwave irradiation. derpharmachemica.com In some cases, reactions that would take several hours under conventional reflux conditions can be completed in a matter of minutes with microwave heating, often with higher product yields. derpharmachemica.comresearchgate.net

The efficiency of microwave-assisted synthesis can be further enhanced by the use of solid supports or catalysts. For example, the synthesis of 2,4-diaryl-2,3-dihydro-1H-1,5-benzodiazepines has been successfully carried out on basic alumina (B75360) or silica (B1680970) gel under solvent-free microwave irradiation. raco.cat This approach not only accelerates the reaction but also simplifies the work-up procedure, making it a more environmentally friendly method. raco.cat

Microwave-assisted techniques have also been employed in the synthesis of more complex benzodiazepine derivatives. For example, a tandem Ugi reaction followed by a microwave-assisted intramolecular azide-alkyne cycloaddition has been developed for the synthesis of 1,2,3-triazolobenzodiazepinones. nih.gov This method allows for the rapid construction of complex molecular scaffolds in a two-step process. nih.gov

The table below summarizes various microwave-assisted synthetic approaches to benzodiazepine derivatives, highlighting the reaction conditions and outcomes.

| Reactants | Catalyst/Support | Solvent | Reaction Time | Yield | Product | Reference |

| o-Phenylenediamine, Chalcones | Piperidine (B6355638) | Ethanol | 2-3 min | Excellent | 1,5-Benzodiazepines | derpharmachemica.com |

| 2-Aminobenzophenone, Boc-protected amino acids | DCC | Toluene | 30 min | High | 1,4-Benzodiazepin-2-ones | researchgate.net |

| o-Phenylenediamine, Isophthalic acid, Acetone | None | Ethanol | 15 min | 84% | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate | nih.gov |

| o-Phenylenediamine, Chalcones | Basic alumina/Silica gel | Solvent-free | Short | Better than conventional | 2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepines | raco.cat |

| 2-Azidobenzaldehyde, Amines, Isocyanides, Acids | None (for cycloaddition) | - | - | Moderate to Excellent | 1,2,3-Triazolobenzodiazepinones | nih.gov |

Synthesis of Substituted and Functionalized this compound Analogs

The synthesis of substituted and functionalized this compound analogs is a significant area of research due to the diverse pharmacological activities exhibited by this class of compounds. nih.govnih.gov Various synthetic strategies have been developed to introduce a wide range of substituents onto the benzodiazepine core, allowing for the fine-tuning of their biological properties.

One common approach involves the condensation of substituted o-phenylenediamines with various ketones or aldehydes. For example, the reaction of o-phenylenediamine with ketones in the presence of a catalyst can yield 2,3-dihydro-1H-1,5-benzodiazepines. nih.gov The nature of the substituents on both the o-phenylenediamine and the ketone will determine the final substitution pattern of the benzodiazepine ring.

Palladium-catalyzed cross-coupling reactions have also proven to be a versatile tool for the synthesis of functionalized benzodiazepines. mdpi.com For instance, the Suzuki coupling of a suitably functionalized benzodiazepine precursor with boronic acids can introduce aryl or heteroaryl groups at specific positions on the benzodiazepine scaffold. nih.gov Similarly, Sonogashira coupling reactions can be used to introduce alkynyl groups. mdpi.com

Multi-component reactions (MCRs) offer an efficient pathway to substituted benzodiazepines by combining three or more reactants in a single step. researchgate.net The Ugi reaction, for example, has been utilized in the synthesis of complex benzodiazepine derivatives. nih.gov

Furthermore, existing benzodiazepine cores can be functionalized through various chemical transformations. For example, the introduction of functional groups at the N1 position or on the fused benzene (B151609) ring can be achieved through alkylation, acylation, or nitration reactions, followed by further modifications. The development of methods for the regioselective functionalization of the diazepine ring itself remains an active area of investigation.

The following table provides examples of synthetic methods for preparing substituted this compound analogs.

| Starting Materials | Reagents/Catalyst | Key Reaction Type | Product Type | Reference |

| o-Phenylenediamine, Chalcones | Piperidine, Acetic Acid | Condensation | Pyrazole-bearing 1,5-Benzodiazepines | nih.gov |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Intramolecular C-N Coupling | Azetidine-fused 1,4-Benzodiazepines | nih.gov |

| Imidoyl Chlorides | Organoboronic Acids, Pd-catalyst | Cross-Coupling | N1-, C3-amino-, C5-substituted 1,4-Benzodiazepines | acs.org |

| o-Phenylenediamine, 1,3,5-Triacryl-1,2,3,4,5,6-hexahydro-1,3,5-triazine | Triethylamine | Condensation | 1,3,5-Tris-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-hexahydro-s-triazine | mdpi.com |

Orthogonal Protective Group Strategies in this compound Chemistry

In the multistep synthesis of complex molecules like substituted 2,3-dihydro-1H-1,4-benzodiazepines, protecting groups play a crucial role in masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.org Orthogonal protecting group strategies are particularly valuable as they allow for the selective removal of one protecting group in the presence of others by using specific and non-interfering deprotection conditions. organic-chemistry.orglibretexts.org This enables the sequential modification of different parts of the molecule with high precision.

The choice of protecting groups is critical and depends on the stability of the group to various reaction conditions and the mildness of its removal. In benzodiazepine synthesis, common functional groups requiring protection include amines and hydroxyl groups.

For the amino groups of the benzodiazepine scaffold, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed. The Boc group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the Cbz group is typically cleaved by hydrogenolysis. mdpi.com The use of both Boc and Cbz in the same molecule constitutes an orthogonal strategy, as one can be removed selectively without affecting the other. For example, a Cbz group can be used as an orthogonal protecting group to a Boc group, allowing for deprotection and cyclization while the Boc group remains intact. mdpi.com

Other protecting groups for amines include the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, providing another layer of orthogonality. organic-chemistry.org For hydroxyl groups, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) are common, which are typically removed by fluoride (B91410) ions. libretexts.org Benzyl (Bn) ethers, cleaved by hydrogenolysis, and p-methoxybenzyl (PMB) ethers, removed by oxidation, also offer orthogonal protection possibilities. libretexts.orgnih.gov

The strategic application of these orthogonal protecting groups allows for the controlled and stepwise construction of highly functionalized this compound derivatives, which is essential for creating libraries of compounds for structure-activity relationship studies.

The table below outlines some common protecting groups used in organic synthesis and their typical deprotection conditions, which can be applied in the synthesis of benzodiazepine derivatives.

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonality Example | Reference(s) |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic media (e.g., TFA) | Orthogonal to Cbz and Fmoc | mdpi.comorganic-chemistry.org |

| Benzyloxycarbonyl (Cbz) | Amine | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Boc and Fmoc | mdpi.comnih.gov |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., piperidine) | Orthogonal to Boc and Cbz | organic-chemistry.org |

| Benzyl (Bn) | Hydroxyl | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid/base labile groups | libretexts.orgnih.gov |

| p-Methoxybenzyl (PMB) | Hydroxyl | Oxidative cleavage (e.g., DDQ, CAN) | Orthogonal to Bn and silyl ethers | nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Fluoride ion (e.g., TBAF) | Orthogonal to most other groups | libretexts.org |

Elucidation of Cyclization Mechanisms (e.g., Imine-Enamine Cyclization)

The synthesis of dihydro-1H-1,4-benzodiazepine systems often involves the condensation of o-phenylenediamines with suitable carbonyl compounds. nih.govnih.gov This reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular cyclization to form the seven-membered diazepine ring. The mechanism can be influenced by the nature of the reactants and the reaction conditions. researchgate.net

A common method involves the reaction of o-phenylenediamine with α,β-unsaturated ketones, which proceeds via a Michael addition followed by an intramolecular cyclization and dehydration. nih.gov For instance, the reaction of o-phenylenediamine with chalcones in the presence of a catalyst like piperidine leads to the formation of 2,3-dihydro-1H-1,5-benzodiazepines. nih.gov

Another key cyclization pathway is the imine-enamine tautomerization. In certain reactions, the initially formed imine can tautomerize to an enamine, which then participates in the ring-closing step. researchgate.net This is particularly relevant in the synthesis of substituted benzodiazepines where the substitution pattern can influence the stability and reactivity of the tautomers. researchgate.net

The use of catalysts is often crucial in promoting these cyclization reactions. Various catalysts, from simple acids and bases to more complex systems like heteropolyacids and zeolites, have been employed to improve reaction efficiency and selectivity. nih.govnih.gov For example, ferric perchlorate (B79767) has been used as a catalyst for the condensation of o-phenylenediamine with various ketones to synthesize 2,3-dihydro-1H-1,5-benzodiazepines. researchgate.net

The table below summarizes different methods for the synthesis of dihydro-1H-benzodiazepine systems, highlighting the variety of reactants and catalysts used.

| Reactants | Catalyst/Reagent | Product Type | Reference |

| o-Phenylenediamine and Chalcone | Piperidine | 2,3-Dihydro-1H-1,5-benzodiazepine | nih.gov |

| o-Phenylenediamine and Ketones | Ferric Perchlorate | 2,3-Dihydro-1H-1,5-benzodiazepine | researchgate.net |

| o-Phenylenediamine and Ketones | H-MCM-22 | 1,5-Benzodiazepines | nih.gov |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] researchgate.netnih.govdiazepin-10(2H)-ones | nih.gov |

| 1-Arylpropan-2-ones and Carboxylic Acid/Hydrazine (B178648) | Phosphate-assisted | 2,3-Benzodiazepines | rsc.org |

Chemical Reactivity and Derivatization Reactions

The this compound ring system is amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions target different positions of the benzodiazepine core, leading to modifications in its electronic and steric properties.

Oxidation Reactions

Oxidation reactions of 2,3-dihydro-1H-1,4-benzodiazepines can lead to the formation of the corresponding fully aromatic 1,4-benzodiazepine derivatives or introduce oxygen-containing functional groups. The specific outcome depends on the oxidizing agent and the reaction conditions. While detailed studies specifically on the oxidation of the parent this compound are not extensively documented in the provided results, the general principles of heterocyclic amine oxidation suggest that reagents like manganese dioxide or potassium permanganate (B83412) could be employed. These reactions are crucial for accessing different oxidation states of the benzodiazepine core, which can have a significant impact on their biological activity.

Reduction Reactions

The reduction of the imine bond (C=N) within the this compound ring system is a common transformation that leads to the formation of fully saturated tetrahydro-1,4-benzodiazepines. This transformation significantly alters the geometry and flexibility of the seven-membered ring.

A simple and effective method for this reduction is catalytic hydrogenation. For example, the C=N bond in 4-aryl-2,5-dihydro-1H-2,3-benzodiazepin-1-ones can be reduced using hydrogen gas with a 10% palladium on carbon (Pd/C) catalyst in a methanol-hydrochloric acid mixture at room temperature. nih.gov This method provides high yields of the corresponding tetrahydro-2,3-benzodiazepin-1-ones. nih.gov

Other reducing agents have also been investigated. The reduction of 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one with sodium cyanoborohydride selectively reduces the C(4)=N(3) double bond, albeit with a moderate yield of 40%. nih.gov In contrast, sodium borohydride (B1222165) was found to be ineffective for this particular reduction, and tris-(methoxy)sodium borohydride led to a complex mixture of products. nih.gov

The following table summarizes the reduction of a specific 2,3-benzodiazepin-1-one derivative with different reducing agents.

| Substrate | Reducing Agent | Product | Yield | Reference |

| 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one | H₂, 10% Pd/C, MeOH-HCl | 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one | 80-90% | nih.gov |

| 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one | Sodium Cyanoborohydride | 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one | 40% | nih.gov |

| 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one | Sodium Borohydride | No reaction | - | nih.gov |

| 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one | Tris-(methoxy)sodium borohydride | Complex mixture | - | nih.gov |

Substitution Reactions (e.g., Halogen Exchange)

Substitution reactions on the this compound ring system allow for the introduction of various functional groups, which can significantly influence the pharmacological properties of the resulting derivatives. These reactions can occur on both the benzene ring and the seven-membered diazepine ring.

For instance, the synthesis of functionalized 1,4-benzodiazepine derivatives has been achieved through a sequence involving intramolecular cross-coupling and subsequent ring-opening of an azetidine-fused benzodiazepine. nih.gov The resulting 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] researchgate.netnih.govdiazepin-10(2H)-ones can be treated with methyl chloroformate to yield 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. nih.gov

Furthermore, the introduction of substituents on the aromatic ring, such as chloro, nitro, or trifluoromethyl groups at the 7-position, has been shown to enhance the biological activity of 1,4-benzodiazepines. Conversely, substitutions at the 8 and 9 positions generally lead to a decrease in activity.

Hydrazinolysis of Benzodiazepine Rings

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, can lead to significant transformations of the benzodiazepine ring system, often resulting in ring opening or rearrangement to form different heterocyclic structures.

Theoretical studies using density functional theory (DFT) have elucidated the mechanism of hydrazinolysis of 4-substituted 2,3-dihydro-1,5-benzodiazepin-2-ones. nih.gov The reaction is initiated by the addition of a hydrazine molecule to the azomethine bond (C=N) of the benzodiazepine. nih.gov This is followed by cyclization to form a pyrazole (B372694) ring and subsequent opening of the diazepine ring. nih.gov The final step involves the elimination of o-phenylenediamine to yield a 3-methylpyrazolone-5 as the main product. nih.gov

In the case of 4-phenyl-2,3-dihydro-1,5-benzodiazepine-2-thione, the hydrazinolysis mechanism begins with the addition of hydrazine to the thiocarbonyl bond, followed by the elimination of hydrogen sulfide. nih.gov A second hydrazine molecule then adds to the azomethine bond, leading to the formation of a pyrazole ring, opening of the diazepine ring, and elimination of a hydrazine molecule. nih.gov The final product is 5-N-(2-aminophenyl-1-amino)-3-phenylpyrazole, formed after an imine-enamine tautomerization. nih.gov

Dethiation of Thioxo-Benzodiazepine Derivatives

Dethiation refers to the removal of a sulfur atom from a molecule. In the context of benzodiazepine chemistry, this reaction is particularly relevant for thioxo-benzodiazepine derivatives, where a carbonyl group is replaced by a thiocarbonyl group. The dethiation of these compounds can be a key step in the synthesis of certain derivatives.

The mechanism of hydrazinolysis of 4-phenyl-2,3-dihydro-1,5-benzodiazepine-2-thione, as discussed in the previous section, involves an initial step that can be considered a form of dethiation. The addition of hydrazine to the thiocarbonyl group leads to the elimination of H₂S, effectively removing the sulfur atom from the benzodiazepine scaffold and initiating a cascade of further transformations. nih.gov This highlights how a single reagent can induce multiple chemical changes, including dethiation, in these complex heterocyclic systems.

Stereoselective Synthesis and Reaction Mechanisms

The synthesis of enantioenriched this compound derivatives is of significant interest due to the enhanced biological activity often associated with specific stereoisomers. nih.gov Consequently, a variety of stereoselective synthetic methods and mechanistic studies have been developed to control the chirality of these heterocyclic systems. These approaches often rely on transition metal catalysis, organocatalysis, or the use of chiral auxiliaries to achieve high levels of enantioselectivity.

One prominent strategy involves the asymmetric hydrofunctionalization of alkynes. For instance, the intramolecular rhodium-catalyzed hydroamination of (aminomethyl)aniline derivatives bearing internal alkyne moieties has been shown to produce chiral 3-vinyl-2,3-dihydro-1H-1,4-benzodiazepines with excellent yields and enantioselectivities. nih.gov This method utilizes a chiral phosphine (B1218219) ligand in conjunction with a rhodium catalyst to create a stereodefined Csp³ center at the C3 position. nih.gov Mechanistic proposals suggest the reaction proceeds through a π-allyl intermediate that is subsequently trapped by the nitrogen nucleophile. nih.gov

The creation of quaternary stereocenters, which are particularly challenging synthetic targets, has also been addressed. The installation of a di(p-anisyl)methyl (DAM) group at the N1 position of 1,4-benzodiazepin-2-ones allows for the stereoretentive replacement of the C3 proton. nih.gov Deprotonation followed by trapping with an electrophile proceeds with high fidelity, a phenomenon attributed to the role of conformational chirality, where the bulky DAM group dictates the facial selectivity of the reaction. nih.gov

Beyond the creation of stereocenters within the seven-membered ring, the concept of atropisomerism has been explored in 1,4-benzodiazepine systems. acs.org Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In certain substituted 1,4-benzodiazepines, the steric hindrance between substituents on the fused benzene ring and the 5-aryl ring can be sufficient to allow for the isolation of stable, non-interconverting rotational isomers. acs.org

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of complex benzodiazepine derivatives. researchgate.net These methods allow for the introduction of a wide variety of substituents, although the primary focus is often on bond formation rather than the direct creation of stereocenters unless chiral ligands or starting materials are employed. researchgate.net Similarly, heteropolyacids have been used as efficient catalysts for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines, a related but distinct scaffold, highlighting the diverse catalytic methods applicable to diazepine synthesis. nih.gov

A summary of representative stereoselective syntheses is presented below:

Table 1: Rhodium-Catalyzed Asymmetric Hydroamination for the Synthesis of 3-Vinyl-1,4-BZDs. nih.gov

| Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| N-Tosyl-(2-aminomethyl)aniline with terminal alkyne | [Rh(cod)₂]BF₄ | (R)-DTBM-Segphos | DCE | 60 | 95 | 98 |

| N-Boc-(2-aminomethyl)aniline with internal alkyne | [Rh(cod)₂]BF₄ | (R)-DTBM-Segphos | DCE | 80 | 85 | 95 |

| N-Cbz-(2-aminomethyl)aniline with terminal alkyne | [Rh(cod)₂]BF₄ | (R)-DTBM-Segphos | DCE | 60 | 92 | 97 |

cod = 1,5-cyclooctadiene; DTBM-Segphos = 5,5'-bis(di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole; DCE = 1,2-dichloroethane.

Table 2: Organocatalytic Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. chemistryviews.org

| Aldehyde | 2-(Aminomethyl)aniline | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Unsubstituted | epi-Quinine derived urea (B33335) (eQNU) | CH₂Cl₂ | 70 | 95 |

| 4-Chlorobenzaldehyde | Unsubstituted | eQNU | CH₂Cl₂ | 75 | 98 |

| 2-Naphthaldehyde | Unsubstituted | eQNU | CH₂Cl₂ | 65 | 92 |

Structure Activity Relationship Sar Studies and Molecular Design Principles Preclinical/theoretical

Fundamental Concepts of Benzodiazepine (B76468) SAR in Research

The biological effects of 1,4-benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. chemisgroup.us Benzodiazepines bind to a specific allosteric site on this receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increase in chloride ion conductance and subsequent neuronal inhibition. chemisgroup.usresearchgate.net

The fundamental SAR of the 1,4-benzodiazepine (B1214927) nucleus reveals several critical features for activity:

A bicyclic heterocyclic system, where a benzene (B151609) ring is fused to a seven-membered diazepine (B8756704) ring. chemisgroup.us

The integrity of the seven-membered diazepine ring is considered essential for its characteristic central nervous system effects. nih.gov

Substituents at various positions on both the benzene and diazepine rings can significantly modulate the affinity and efficacy of the compound. researchgate.net

The goal of SAR studies in this area is often to develop ligands with a narrower spectrum of activity, for instance, designing anxiolytic agents that lack sedative or muscle relaxant side effects. chemisgroup.us This is achieved by fine-tuning the molecular structure to achieve selectivity for different subtypes of the GABA-A receptor.

Influence of Substituent Position and Chemical Nature on Molecular Activity

Modifications at specific positions of the 2,3-dihydro-1H-1,4-benzodiazepine scaffold have profound effects on the molecule's interaction with its biological targets.

The benzene ring (often referred to as the "A" ring) of the benzodiazepine core is a critical site for modification. While significant alterations are less tolerated compared to the diazepine ring, specific substitutions are key for potency. chemisgroup.us

Position 7: The presence of an electron-withdrawing group at this position is one of the most important determinants of activity. nih.gov Groups like nitro (-NO2), halogens (e.g., -Cl, -Br), or trifluoromethyl (-CF3) significantly enhance the anxiolytic and anticonvulsant properties.

Positions 6, 8, and 9: Substitutions at these positions generally lead to a decrease in activity.

Aromatic Fusion: Fusing another aromatic ring to the benzodiazepine structure, such as in 11-aryl-5H-imidazo[2,1-c] nih.govrsc.orgbenzodiazepines, has been explored. In these cases, an 11-(2'-thienyl) ring showed high potency in displacing flumazenil (B1672878) from its binding site. chemisgroup.us

The nature of the substituent on the benzene ring influences the electronic properties of the entire molecule, affecting how it docks with the receptor. Activating groups increase electron density, which can stabilize the intermediate carbocation during interaction, while deactivating groups withdraw electron density. libretexts.orglibretexts.org Halogens, although deactivating, are an exception as they direct incoming groups to the ortho or para positions. libretexts.org

Table 1: Effect of Benzene Ring Substituents on Activity

| Position | Substituent Type | Effect on Activity |

| 7 | Electron-withdrawing (e.g., -NO₂, -Cl) | Increases activity nih.gov |

| 6, 8, 9 | Various | Generally decreases activity |

The seven-membered diazepine ring offers more flexibility for chemical modification compared to the fused benzene ring. chemisgroup.us

Position 1: Substitution with a small alkyl group, such as a methyl group, can influence potency. nih.gov

Position 2: The presence of a carbonyl group at position 2 is a common feature in many active benzodiazepines (forming a 1,4-benzodiazepin-2-one). Replacing this carbonyl with a triazole ring, as seen in alprazolam, can alter the activity profile and selectivity for receptor subtypes. nih.gov

Position 3: The introduction of substituents at the 3-position can have varied effects. For example, 3-arylamine derivatives of 1,4-benzodiazepine-2-one have been synthesized based on quantitative structure-activity relationship (QSAR) studies to evaluate their affinity for central and peripheral benzodiazepine receptors. chemisgroup.us

Position 5: A phenyl group at the 5-position is generally favorable for activity. Substitutions on this phenyl ring are also important. For instance, a 2'-halo substituted phenyl group is more potent than a 2'-thienyl or 2'-furfuryl group. chemisgroup.us Conversely, a bromine atom at the 4' position of this phenyl ring was found to decrease activity. chemisgroup.us

Saturation: Reducing the double bond between positions 10 and 11 in related imidazo[2,1-c] nih.govrsc.orgbenzodiazepines leads to a decrease in activity, suggesting that the conformation and electronic structure of the diazepine ring are crucial. chemisgroup.us

Stereochemistry plays a vital role in the biological activity of chiral benzodiazepines. The conformation of the seven-membered diazepine ring, which typically adopts a boat-like shape, is critical for proper binding to the receptor. nih.gov

Studies on chiral 1,4-benzodiazepin-2-ones have shown that human serum albumin (HSA) can exhibit a higher affinity for one of the two possible conformations of the diazepine ring. nih.gov This stereoselectivity highlights the importance of the three-dimensional arrangement of the molecule for its interactions with biological macromolecules. For compounds with a chiral center, such as at the 3-position, the stereoisomers can exhibit different potencies and pharmacological profiles. The specific spatial orientation of substituents is crucial for optimal interaction with the chiral environment of the binding site on the GABA-A receptor.

Rational Design Strategies for Targeted this compound Analogs

Rational drug design aims to create molecules with specific biological activities based on a thorough understanding of their SAR. For 2,3-dihydro-1H-1,4-benzodiazepines, this involves several strategies:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core benzodiazepine structure or its key substituents with other chemical groups that have similar spatial and electronic properties. This can lead to novel compounds with improved properties. For example, replacing a phenyl ring with a bioisosteric heteroaromatic ring like thiophene (B33073) or furan (B31954) can modulate activity. chemisgroup.us

Multi-target Drug Design: Recognizing that complex diseases often involve multiple biological targets, one strategy is to design single molecules that can interact with several targets simultaneously. nih.gov This approach could be applied to benzodiazepine analogs to create compounds with a broader therapeutic window or novel applications.

Structure-Based Design: Utilizing computational tools like molecular docking, researchers can model the interaction between benzodiazepine analogs and the GABA-A receptor. This allows for the prediction of binding affinities and the rational design of new derivatives with enhanced potency and selectivity.

Combinatorial Chemistry and High-Throughput Screening: The synthesis of large libraries of related benzodiazepine analogs, followed by rapid screening for biological activity, allows for the efficient exploration of the chemical space around the core scaffold. This can accelerate the discovery of lead compounds with desired pharmacological profiles.

Synthesis of Fused-Ring Systems: Another approach is the fusion of other heterocyclic rings to the benzodiazepine nucleus. For instance, the synthesis of 1-[(p-substituted)phenyl]-3a-[(o- and p-substituted)-phenyl]-5-chloro-9-methylthio-10,3a-dihydro- nih.govchemisgroup.usrsc.org-oxadiazolo[2,3-b] nih.govrsc.orgbenzodiazepines has yielded compounds with potential antianxiety and anticonvulsant activity. chemisgroup.us

These design strategies, guided by the fundamental principles of SAR, continue to drive the development of novel this compound derivatives for various therapeutic applications.

Computational and Theoretical Chemistry of 2,3 Dihydro 1h 1,4 Benzodiazepine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzodiazepine (B76468) systems. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules.

DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), have been employed to determine the optimized molecular geometry of 2,3-dihydro-1H-1,4-benzodiazepine and its derivatives. mdpi.comresearchgate.net These studies consistently show that the seven-membered diazepine (B8756704) ring adopts a non-planar conformation, often described as a boat or distorted pseudo-chair form. nih.govmdpi.com

For instance, in a study of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the rigidity imposed by the C=N double bond forces the seven-membered ring into a distorted pseudo-chair conformation. mdpi.com The bond lengths and angles calculated by DFT methods are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov

Electronic property analyses based on DFT calculations provide valuable information about the molecule's reactivity and stability. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comderpharmachemica.com For example, in the reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde (B42025) derivatives, the calculated HOMO-LUMO energy gaps helped to explain the observed reaction yields. mdpi.com

Quantum chemical calculations also provide insights into global reactivity descriptors like ionization potential, electron affinity, electronegativity, and molecular hardness, which are used to understand the stability and reactivity of benzodiazepines. derpharmachemica.com

Table 1: Selected Optimized Geometrical Parameters for a 2,3-dihydro-1H-1,5-benzodiazepine derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N(1)-C(1) | 1.47(2) |

| N(2)–C(5) | 1.28(2) |

| C(2)–C(1)–C(4) | 109.1(1) |

| C(6)–C(5)–C(4) | 121.2(1) |

Data sourced from a study on 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. mdpi.com

DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net The calculated harmonic vibrational frequencies, after appropriate scaling, generally show good agreement with experimental data. researchgate.netupt.ro This allows for a detailed assignment of the observed vibrational bands to specific modes of vibration within the molecule.

For example, in the study of 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the vibrational spectra, and the theoretical frequencies were found to be in good agreement with the experimental FT-IR frequencies. researchgate.net Similarly, studies on 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine have used IR spectroscopy to confirm the presence of key functional groups, with bands for the N-H group observed around 3294 cm⁻¹ and the C=N imine group around 1633 cm⁻¹. mdpi.comnih.gov

The combination of experimental and theoretical vibrational spectroscopy provides a powerful approach for the structural characterization of this compound and its derivatives. nih.govdntb.gov.ua

To understand the regioselectivity of chemical reactions involving this compound, local reactivity descriptors are analyzed. Fukui functions, derived from DFT calculations, are particularly useful for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Studies on substituted 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones have utilized DFT to investigate the reactivity of the aromatic ring towards electrophilic substitution. mdpi.org By analyzing charge densities and the energies of the σ-complex intermediates, researchers can predict the most likely positions for substitution. mdpi.org For instance, in N-acyl derivatives, the C-9 position was predicted and experimentally observed to be exceptionally reactive towards electrophiles. mdpi.org

The analysis of frontier molecular orbitals (HOMO and HOMO-1) also provides insights into local reactivity, as these orbitals are primarily involved in chemical reactions. mdpi.org

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.govchemisgroup.us These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. researchgate.net

For benzodiazepine derivatives, QSAR studies have been conducted to predict their biological activities, such as their affinity for the GABAA receptor. nih.gov In one study, a 2D QSAR model was developed for a large set of designer benzodiazepines, which successfully predicted the biological activity of new compounds. nih.gov These models are built using molecular descriptors that quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties. nih.gov

Hybrid QSAR models, which combine different types of descriptors, have also been applied to 1,4-benzodiazepine-2,5-diones to model their activity as HDM2 antagonists. nih.gov The resulting models showed good predictive power and helped to identify key structural features for bioactivity. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). benthamscience.comnih.gov This method is extensively used in drug design to understand the binding mechanism of a ligand to its biological target and to screen virtual libraries of compounds for potential drug candidates. nih.gov

For this compound derivatives, molecular docking studies have been performed to investigate their interactions with various receptors, most notably the GABAA receptor, which is the primary target for the pharmacological effects of benzodiazepines. benthamscience.comnih.gov These studies have provided insights into the key amino acid residues involved in the binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex. nih.govbenthamscience.comacs.org

For example, docking studies of 1,4-benzodiazepines into the α1/γ2 GABAA receptor modulator site have helped to refine models of the binding pocket and the orientation of the ligand within it. nih.gov In another study, a series of novel 1,4-benzodiazepine (B1214927) derivatives were designed and evaluated using molecular docking against the GABAA receptor, with the results guiding the synthesis of the most promising compounds. benthamscience.com

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor interactions over time, assessing the stability of the complex. nih.gov

X-ray Crystallography and Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the X-ray crystallographic data. nih.govnih.gov This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces that hold the crystal together, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Tetrahydrobenzodiazepine Derivative

| Interaction Type | Contribution (%) |

| H···H | 46.8 |

| H···O/O···H | 23.5 |

| H···C/C···H | 15.8 |

Data sourced from a study on 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. nih.gov

Theoretical Investigations of Reaction Mechanisms and Energy Landscapes

Detailed theoretical investigations focusing specifically on the reaction mechanisms and energy landscapes of the parent compound, this compound, are not extensively represented in the currently available scientific literature. Computational studies in the broader field of benzodiazepines have often centered on derivatives with various substituents, which are of direct interest in medicinal chemistry.

For instance, research on related 1,4-benzodiazepine derivatives has employed Density Functional Theory (DFT) to explore mechanisms such as enantiomerization and tautomerism. researchgate.net These studies calculate the relative stabilities of different tautomeric forms and the energy barriers for conformational changes. researchgate.net For example, a PM3-quantum mechanical study was used to suggest that for a 1,2,5-trimethyl substituted this compound, a boat conformation is more stable than alternate chair forms. scispace.com However, these findings are specific to the studied derivatives and cannot be directly extrapolated to the unsubstituted this compound core, as substituents can significantly alter the electronic and steric properties, thereby influencing reaction pathways and energy profiles.

Solvent Effects in Computational Chemical Systems

The influence of the solvent environment is a critical factor in chemical reactions and conformational equilibria. In computational chemistry, solvent effects are often incorporated using various models, such as the self-consistent reaction field (SCRF) theory. These models can provide insights into how the polarity and hydrogen-bonding capabilities of a solvent can stabilize or destabilize different species and transition states.

While explicit computational studies on the solvent effects for this compound are not prominent, research on analogous systems highlights the importance of such considerations. For example, in studies of other benzodiazepine derivatives, computational models have been used to understand how solvents can affect tautomeric equilibria. nih.gov The relative populations of different tautomeric forms can be significantly influenced by interactions with the solvent. The choice of solvent in these theoretical models is crucial for obtaining results that accurately reflect experimental observations.

Molecular Interactions and Biological Mechanisms Preclinical/theoretical Research

Engagement with Specific Molecular Targets and Biological Systems

Derivatives of the 1,4-benzodiazepine (B1214927) class are well-established for their interaction with the central nervous system, primarily by targeting γ-aminobutyric acid type A (GABAA) receptors. nih.gov These receptors are the main inhibitory neurotransmitter receptors in the brain. nih.gov The binding of these compounds to GABAA receptors enhances the effect of the neurotransmitter GABA, leading to a calming effect on many brain functions. This interaction is a cornerstone of their biological activity.

Beyond the well-documented effects on GABAA receptors, research has explored other potential molecular targets for benzodiazepine (B76468) derivatives. For instance, certain 1,4-benzodiazepin-2-one derivatives have been investigated for their ability to bind to cholecystokinin (B1591339) (CCK2), dopamine (B1211576) (D1, D2), and serotonin (B10506) (5HT1A) receptors in the rat brain. researchgate.net The anorexigenic (appetite-suppressing) activity of some of these compounds is linked to their affinity for the CCK2 receptor, while the orexigenic (appetite-stimulating) effects of others, such as phenazepam, are attributed to their high affinity for central benzodiazepine receptors. researchgate.net

Furthermore, some 2,3-benzodiazepine derivatives have shown activity as antagonists of the AMPA receptor, a key player in excitatory synaptic transmission. nih.gov In preclinical models, specific isomers of these compounds have demonstrated neuroprotective effects by blocking AMPA receptor-mediated excitation. nih.gov Additionally, the pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs) are a class of DNA-interactive anti-tumor antibiotics that can act as regulators of gene expression, highlighting the diverse molecular targets of benzodiazepine-related structures. The versatility of the benzodiazepine scaffold allows for the development of compounds that interact with a range of biological systems, extending beyond their classical neurological targets.

Molecular Basis of Cellular Activity

Recent research has uncovered novel cellular activities of certain benzodiazepine derivatives that extend beyond their well-known effects on neurotransmitter receptors. These studies highlight the potential for these compounds to influence fundamental cellular processes like microtubule dynamics, cell polarity, and cell division.

A novel 2,3-benzodiazepine-4 derivative, referred to as 1g, has been shown to function as an anti-proliferative compound by perturbing microtubule dynamics. unimore.itresearchgate.net Unlike many anti-mitotic drugs that directly target tubulin, this compound does not interfere with tubulin itself or the in vitro assembly of microtubules. unimore.itresearchgate.net Instead, it promotes a rapid and reversible reduction in the growth of individual microtubules. unimore.itresearchgate.net This effect suggests that the compound may act on microtubule-associated proteins (MAPs) that regulate microtubule dynamics. nih.gov MAPs, such as MAP1A and MAP1B, are known to interact with the cytoskeleton and play crucial roles in maintaining its structure and function. nih.gov The action of compound 1g on a conserved microtubule regulation module is supported by its similar effects in both human and fly cells. unimore.itresearchgate.net

The same 2,3-benzodiazepine derivative, 1g, has been observed to suppress cell migration by inducing a loss of cell polarity, particularly in glioblastoma cells. nih.gov This effect is more pronounced on rigid surfaces. nih.gov The loss of cell polarity leads to a more rounded cell shape and a random-walk-like movement instead of directed migration. nih.gov This suggests an interference with the cell's internal machinery that establishes and maintains its front-rear axis, a process crucial for directional movement. Mechanotransduction, the process by which cells sense and respond to mechanical stimuli from their environment, is intrinsically linked to cell polarity and migration. By altering cell shape and polarity, this compound likely disrupts the normal mechanotransduction pathways within the cell.

The perturbation of microtubule dynamics by the 2,3-benzodiazepine derivative 1g has significant consequences for cell division. unimore.it The compound disrupts the formation of a functional mitotic spindle, leading to a mitotic arrest that is dependent on the spindle assembly checkpoint (SAC). unimore.itresearchgate.net In human cells, this often results in a prolonged mitotic delay. unimore.it Studies on other benzodiazepines, such as diazepam and medazepam, have also shown that they can interfere with mitosis by causing the formation of monopolar mitotic spindles, which also leads to an arrest at the metaphase stage of the cell cycle. nih.gov This effect is thought to arise from the inhibition of centriole separation. nih.gov The disorganized spindle and subsequent mitotic arrest or delay highlight the critical role of proper microtubule function during cell division and the potential for benzodiazepine derivatives to interfere with this process at a molecular level.

| Cellular Process | Observed Effect of Benzodiazepine Derivatives | Underlying Molecular Mechanism (Hypothesized) | Key Findings |

|---|---|---|---|

| Microtubule Dynamics | Reduction in microtubule growth rate. unimore.itresearchgate.net | Interaction with microtubule-associated proteins (MAPs) rather than direct tubulin binding. nih.gov | The effect is rapid and reversible. unimore.itresearchgate.net |

| Cell Polarity and Migration | Loss of cell polarity and suppression of directed cell migration. nih.gov | Disruption of the internal cellular machinery that establishes front-rear polarity. nih.gov | Cells adopt a rounded shape and exhibit random movement. nih.gov |

| Mitotic Spindle Formation | Disorganized and monopolar mitotic spindles. nih.govunimore.it | Inhibition of centriole separation and perturbation of microtubule dynamics. nih.gov | Leads to mitotic arrest or delay via the spindle assembly checkpoint (SAC). unimore.itresearchgate.net |

Receptor Subtype Selectivity and Binding Affinity Studies (e.g., GABA_A receptor subtypes, AMPA receptors)

The 2,3-dihydro-1H-1,4-benzodiazepine scaffold and its derivatives have been the subject of significant preclinical research to determine their interactions with various neurotransmitter receptors, most notably the γ-aminobutyric acid type A (GABA_A) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These studies are crucial for understanding the therapeutic potential and neuropharmacological profiles of this class of compounds.

GABA_A Receptor Subtype Selectivity

The classical target for many benzodiazepines is the GABA_A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system (CNS). These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor. The benzodiazepine binding site is located at the interface between an α and a γ subunit. nih.gov The affinity for different α-subtypes (α1, α2, α3, α5) is believed to mediate the different effects of benzodiazepines, such as sedative, anxiolytic, and amnestic properties. nih.gov

Radioligand binding assays on recombinant rat GABA_A receptors have been used to determine the binding affinities (Ki values) of various benzodiazepine derivatives. For instance, studies on chiral imidazo- and pyrrolo-benzodiazepine derivatives have revealed stereoselective and subtype-selective binding. The S-isomers of these compounds generally display higher affinity than their R-isomer counterparts. nih.gov As shown in the table below, certain S-isomers exhibit preferential binding to specific α-subtypes, such as α5-containing receptors, which are implicated in cognitive processes. nih.gov In contrast, some R-isomers show minimal to no binding at the investigated GABA_A receptor subtypes, highlighting the structural specificity of the interaction. nih.gov

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

|---|---|---|---|---|

| 1-S (SH-I-048B) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |

| 1-R (SH-I-047) | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 |

| 2-S (SH-TS-CH3) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 |

| 2-R (SH-TR-CH3) | >10,000 | >10,000 | >10,000 | >10,000 |

| 3-S (SH-I-030) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |

| 3-R (SH-I-053B) | >10,000 | >10,000 | >10,000 | >10,000 |

AMPA Receptor Modulation

A distinguishing characteristic of some 2,3-benzodiazepine derivatives is their activity as non-competitive antagonists of AMPA receptors, also known as negative allosteric modulators. nih.gov AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain. nih.gov Their overstimulation can lead to excitotoxicity and neuronal damage, making AMPA receptor antagonists a therapeutic target for conditions like epilepsy and neurodegenerative disorders. nih.govnih.gov

Electrophysiological studies using the patch-clamp technique on recombinant AMPA receptor subunits have demonstrated that novel 2,3-benzodiazepine compounds can directly inhibit AMPA receptor function. nih.gov These compounds have shown inhibitory activity against both homomeric (e.g., GluA1, GluA2) and heteromeric (e.g., GluA1/2, GluA2/3) AMPA receptor assemblies. nih.gov The degree of inhibition varies depending on the specific derivative, with some compounds causing a more significant reduction in AMPA receptor subunit currents than others. nih.gov Notably, some derivatives also uniquely affect the desensitization rates of the receptors, which represents a novel mechanism for an AMPA receptor inhibitor. nih.gov

| Compound | Approximate Fold-Reduction in AMPAR Subunit Current |

|---|---|

| 2,3-BDZ-1 | 11–12 |

| 2,3-BDZ-2 | ~10 |

| 2,3-BDZ-3 | 4 |

| 2,3-BDZ-4 | 3 |

Inhibition of Specific Molecular Pathways (e.g., Myeloid Cell Leukemia-1 (Mcl-1), Tumor Necrosis Factor-alpha (TNF-α) Gene Expression, Activator Protein 1 (AP-1) Transcriptional Activity)

Beyond direct receptor modulation, research has explored the influence of benzodiazepine derivatives on intracellular signaling pathways involved in inflammation and cell survival.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Gene Expression

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Certain benzodiazepine derivatives have been shown to modulate its production. In human studies, a single intravenous injection of the 1,4-benzodiazepine derivative midazolam was found to cause a significant, delayed inhibition of lipopolysaccharide (LPS)-induced production of TNF-α by peripheral blood monocytes. nih.gov

Further preclinical studies in mice investigated the effects of different benzodiazepine receptor ligands on LPS-induced TNF-α activity in macrophages. These studies compared ligands with varying selectivity for peripheral versus central benzodiazepine receptors. The mixed (central/peripheral) ligand midazolam and the peripheral-selective ligand 4'-chlorodiazepam (B374661) both significantly suppressed TNF-α activity in a dose-dependent manner. nih.gov 4'-chlorodiazepam was found to be the more potent agent in this regard. nih.gov This suppressive effect was reversed by a peripheral benzodiazepine receptor antagonist, suggesting that this receptor plays a key role in modulating the inflammatory response. nih.gov

| Compound | IC50 (µM) |

|---|---|

| 4'-chlorodiazepam | 0.01 |

| Midazolam | 5 |

Myeloid Cell Leukemia-1 (Mcl-1) and Activator Protein 1 (AP-1) Pathways

Based on available preclinical research, there is currently no direct evidence linking this compound or its derivatives to the inhibition of the Myeloid Cell Leukemia-1 (Mcl-1) anti-apoptotic protein or the Activator Protein 1 (AP-1) transcriptional activity. While some 1,4-benzodiazepine derivatives have shown antiproliferative properties against cancer cell lines, the specific molecular pathways, such as the inhibition of Mcl-1, have not been explicitly elucidated for this chemical class. nih.govnih.gov Similarly, literature detailing small molecule inhibitors of the AP-1 pathway does not currently include compounds based on the benzodiazepine scaffold. nih.gov

Analytical and Spectroscopic Characterization Methodologies in 2,3 Dihydro 1h 1,4 Benzodiazepine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the 2,3-Dihydro-1H-1,4-benzodiazepine scaffold. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and conformation of a compound. slideshare.netresearchgate.net

In the context of this compound derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region (around δ 6.8-7.0 ppm). mdpi.comresearchgate.net The methylene (B1212753) (CH₂) protons in the diazepine (B8756704) ring present as a singlet around δ 2.16 ppm, while the methyl (CH₃) groups also give rise to distinct singlets. mdpi.com The chemical shifts and splitting patterns of these signals are crucial for confirming the successful synthesis of the target molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For example, in a substituted 1,5-benzodiazepine, the sp²-hybridized carbons of the benzene ring and the imine group (C=N) resonate at lower fields (higher ppm values) compared to the sp³-hybridized carbons of the methylene and methyl groups. mdpi.com Specifically, the imine carbon can appear at δ values as high as 171.00 ppm. mdpi.com

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish correlations between protons, between protons and carbons, and through-space interactions between nuclei, respectively. rsc.org These experiments are invaluable for unambiguously assigning all proton and carbon signals and for determining the stereochemistry and conformational preferences of the benzodiazepine (B76468) ring. rsc.org Variable temperature NMR studies can also be conducted to investigate dynamic processes such as ring inversion, providing insights into the conformational flexibility of the seven-membered diazepine ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 6.8-7.0 (m) | Aromatic protons |

| ¹H | 2.23 (s) | Methyl group (C=N-CH₃) |

| ¹H | 2.16 (s) | Methylene protons (-CH₂-) |

| ¹³C | ~171.00 | Imine carbon (C=N) |

| ¹³C | ~45.24 | Methylene carbon (-CH₂-) |

| ¹³C | ~29.32 | Methyl carbon (C=N-CH₃) |

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. researchgate.net It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound and its analogues, FTIR spectroscopy provides characteristic absorption bands that confirm the presence of key structural features.

The FTIR spectrum of a this compound derivative will typically exhibit a number of distinct peaks. A crucial band is the N-H stretching vibration of the amine group, which usually appears in the region of 3200-3400 cm⁻¹. mdpi.com The presence of C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule are observed in the 2800-3100 cm⁻¹ range.

A significant peak for the characterization of this scaffold is the C=N (imine) stretching vibration, which is typically found in the 1600-1650 cm⁻¹ region. mdpi.com The presence of this band confirms the seven-membered diazepine ring structure. Aromatic C=C stretching vibrations from the benzene ring usually appear in the 1400-1600 cm⁻¹ range. Furthermore, C-N stretching vibrations can be observed around 1430 cm⁻¹. mdpi.com

By analyzing the positions and intensities of these characteristic absorption bands, researchers can confirm the successful synthesis and structural integrity of this compound derivatives.

Table 2: Characteristic FTIR Absorption Bands for a 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | ~3294 |

| C-H stretch (methyl) | ~2964 |

| C=N stretch (imine) | ~1633 |

| C-N stretch | ~1430 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and confirming the molecular weight of synthesized compounds with high accuracy and precision. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact mass of a molecule. unipd.it

For this compound and its derivatives, HRMS provides unambiguous confirmation of the molecular formula. tandfonline.com The high resolving power of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov This is particularly crucial in complex reaction mixtures or when dealing with potential impurities.

In a typical HRMS experiment, the synthesized compound is ionized, often using electrospray ionization (ESI), and the resulting ions are analyzed. The measured exact mass is then compared to the calculated theoretical mass for the expected molecular formula. A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correct structure.

Furthermore, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments can provide additional structural information, helping to piece together the different components of the molecule.

Table 3: HRMS Data for a Hypothetical this compound Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂ |

| Calculated Exact Mass | 146.0844 |

| Observed m/z ([M+H]⁺) | 147.0917 |

| Mass Error | < 5 ppm |

X-ray Diffraction for Solid-State Structure Determination

For a successful X-ray diffraction study, a suitable single crystal of the compound must be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

The data obtained from X-ray diffraction allows for a detailed analysis of the molecular geometry. For instance, it can reveal the puckering of the seven-membered diazepine ring, which can adopt various conformations such as a chair, boat, or twist-boat. nih.gov The analysis also provides precise measurements of bond lengths and angles, confirming the connectivity of the atoms. nih.gov Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding, can be identified and characterized. nih.govnih.gov

Table 4: Illustrative Crystallographic Data for a 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] mdpi.comnist.govdiazepine hemihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0548 (10) |

| b (Å) | 23.246 (2) |

| c (Å) | 11.5613 (14) |

| β (°) | 100.483 (3) |

| Volume (ų) | 2392.9 (4) |

Data is for illustrative purposes and based on a published crystal structure. nih.gov

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography (TLC))

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. researchgate.net Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose. jistox.in

In TLC, a small amount of the sample is spotted onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate by capillary action, it carries the components of the sample with it at different rates depending on their polarity and affinity for the stationary phase.

A pure compound should ideally appear as a single spot on the TLC plate after visualization, which can be achieved using UV light or by staining with a chemical reagent. researchgate.net The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes. researchgate.netijpsr.com

While TLC is an excellent qualitative tool, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for quantitative purity analysis.

Table 5: Example of TLC Analysis for a this compound Derivative

| Parameter | Observation |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1) |

| Visualization | UV light (254 nm) |

| Result for a Pure Compound | A single spot with a specific Rf value |

Future Perspectives and Emerging Research Avenues in 2,3 Dihydro 1h 1,4 Benzodiazepine Chemistry

Novel Synthetic Route Discovery

The development of new synthetic methods for the 1,4-benzodiazepine (B1214927) core remains a vibrant area of research, driven by the need for more efficient, versatile, and environmentally benign processes. Future efforts are focused on creating molecular diversity and accessing novel chemical space.

Key trends in synthetic route discovery include:

Catalyst-Driven Innovations: Researchers are exploring novel catalytic systems to construct the benzodiazepine (B76468) ring system with greater efficiency. For instance, the use of heteropolyacids as recyclable, green catalysts has shown promise in the synthesis of related 1,5-benzodiazepine derivatives, a strategy that could be adapted for the 1,4-isomers. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of imidoyl chlorides with organoboronic acids are being developed to create highly functionalized 1,4-benzodiazepine-2-ones, offering a modular approach to a wide variety of substituted analogs. researchgate.net

Multi-Component Reactions: One-pot synthesis protocols are gaining traction for their operational simplicity and efficiency. A notable example is the development of a three-component reaction using o-phenylenediamine (B120857), 2-formyl benzoic acid, and acetophenone, promoted by reusable mesoporous silica (B1680970) nanoparticles, to yield benzodiazepine-fused isoindolinones. nih.gov